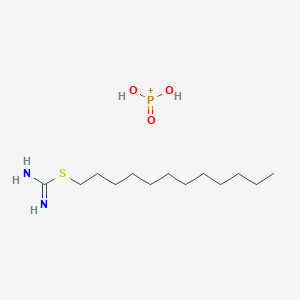
dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate is a chemical compound with the molecular formula C_13H_28N_2O_3PS. This compound is known for its unique structure, which includes both a phosphonium group and a carbamimidothioate group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate typically involves the reaction of dodecylamine with thiophosgene, followed by the addition of phosphoric acid. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the carbamimidothioate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate exerts its effects involves the interaction with specific molecular targets and pathways. The phosphonium group can interact with cellular membranes, affecting membrane permeability and function. The carbamimidothioate group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity.
Comparison with Similar Compounds
Similar Compounds
Dodecylamine: A primary amine with similar alkyl chain length but lacking the phosphonium and carbamimidothioate groups.
Thiophosgene: A reagent used in the synthesis of carbamimidothioates but without the phosphonium group.
Phosphoric Acid: A common reagent in the synthesis of phosphonium compounds but lacking the carbamimidothioate group.
Uniqueness
Dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate is unique due to the presence of both the phosphonium and carbamimidothioate groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that lack one of these groups.
Properties
CAS No. |
90691-86-4 |
|---|---|
Molecular Formula |
C13H30N2O3PS+ |
Molecular Weight |
325.43 g/mol |
IUPAC Name |
dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate |
InChI |
InChI=1S/C13H28N2S.HO3P/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;1-4(2)3/h2-12H2,1H3,(H3,14,15);(H-,1,2,3)/p+1 |
InChI Key |
UFGATDLMSHSVTP-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCSC(=N)N.O[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















